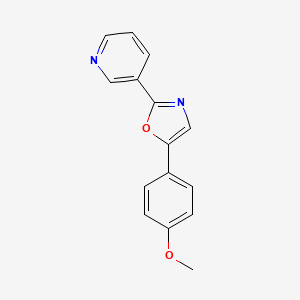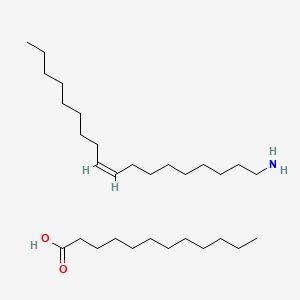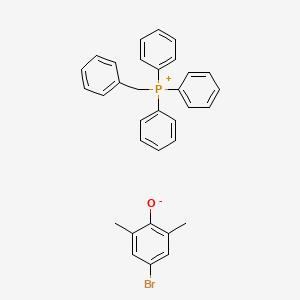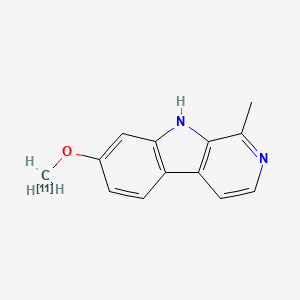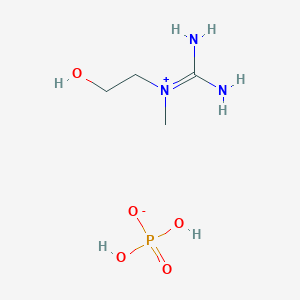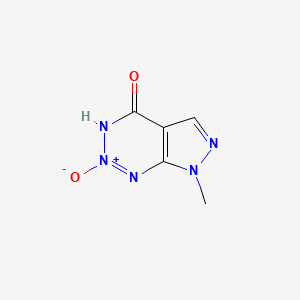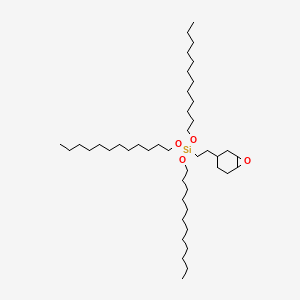
Tris(dodecyloxy)(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-399-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981
準備方法
The preparation of EINECS 298-399-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production: Large-scale production involves the use of industrial reactors and purification processes to obtain the compound in high purity.
化学反応の分析
EINECS 298-399-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
EINECS 298-399-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be investigated for its therapeutic properties and potential as a drug candidate.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of EINECS 298-399-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
EINECS 298-399-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
EINECS 298-041-4: This compound shares some structural similarities but differs in its chemical properties and applications.
EINECS 298-360-0: Another related compound with distinct reactivity and uses in scientific research.
EINECS 298-399-2: A closely related compound with variations in its synthetic routes and industrial applications.
EINECS 298-399-1 stands out due to its specific chemical properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
93804-24-1 |
|---|---|
分子式 |
C44H88O4Si |
分子量 |
709.3 g/mol |
IUPAC名 |
tridodecoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C44H88O4Si/c1-4-7-10-13-16-19-22-25-28-31-37-45-49(40-36-42-34-35-43-44(41-42)48-43,46-38-32-29-26-23-20-17-14-11-8-5-2)47-39-33-30-27-24-21-18-15-12-9-6-3/h42-44H,4-41H2,1-3H3 |
InChIキー |
QLSOVNMKHMDVDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCO[Si](CCC1CCC2C(C1)O2)(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


